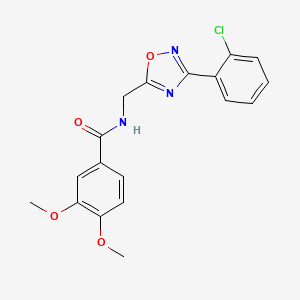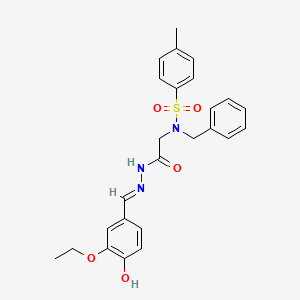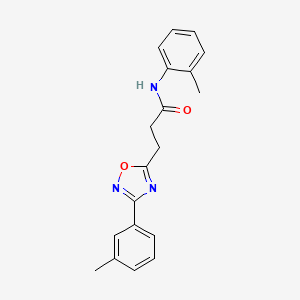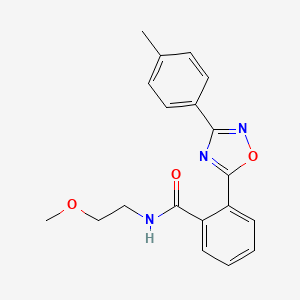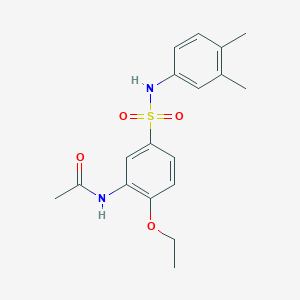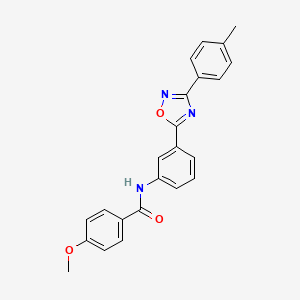
4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as PTMDB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to inhibit the activity of tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been shown to inhibit the activity of histone deacetylase and tubulin, as mentioned previously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its potential as a drug candidate.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is to further investigate its anticancer properties and potential as a drug candidate. Another potential direction is to study its interaction with other proteins and enzymes to gain a better understanding of its mechanism of action. Additionally, the development of new synthesis methods and modifications to the chemical structure of 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide may lead to improved properties and applications.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 4-methoxy-N-(3-aminophenyl)benzamide with p-tolyl isocyanate and 1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent. The resulting product is 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been tested as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used to study the interaction between proteins and small molecules. In pharmacology, 4-methoxy-N-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been tested for its potential as a drug target for various diseases.
Propiedades
IUPAC Name |
4-methoxy-N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-6-8-16(9-7-15)21-25-23(29-26-21)18-4-3-5-19(14-18)24-22(27)17-10-12-20(28-2)13-11-17/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNYZEWCXRBGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

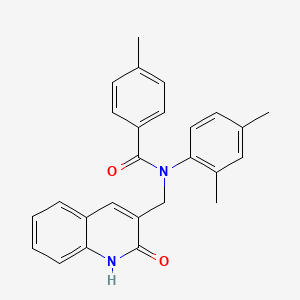
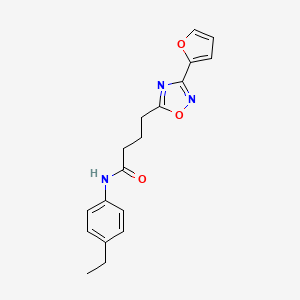
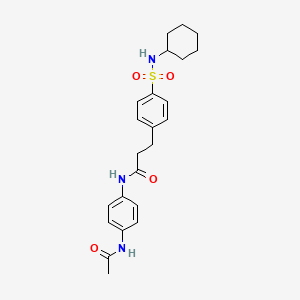
![2-(4-chlorophenoxy)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7690046.png)


![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690068.png)
